molecular formula C12H17NO B1621886 2-methyl-N-(1-phenylethyl)propanamide CAS No. 72924-95-9

2-methyl-N-(1-phenylethyl)propanamide

Cat. No.: B1621886
CAS No.: 72924-95-9
M. Wt: 191.27 g/mol
InChI Key: MXOQZZOTALYMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-(1-phenylethyl)propanamide is an amide derivative characterized by a 2-methyl-substituted propane backbone linked to an N-(1-phenylethyl) group. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol.

Properties

CAS No.

72924-95-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C12H17NO/c1-9(2)12(14)13-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,13,14)

InChI Key

MXOQZZOTALYMAG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(C)C1=CC=CC=C1

Canonical SMILES

CC(C)C(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituent on Propane Nitrogen Substituent Key Differences & Notes
2-Methyl-N-(1-phenylethyl)propanamide 2-Methyl 1-Phenylethyl Reference compound; research focus.
2-Bromo-N-[(1S)-1-phenylethyl]propanamide 2-Bromo 1-Phenylethyl (S-config) Bromine enhances electrophilicity; used in stereochemical studies .
3-Chloro-N-(1-phenylethyl)propanamide 3-Chloro 1-Phenylethyl Chlorine as a leaving group; potential metabolic differences .
N-(1-Phenylethyl)cyclohexanecarboxamide Cyclohexane ring 1-Phenylethyl Increased lipophilicity; altered backbone geometry .
Flutamide (2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) 2-Methyl 4-Nitro-3-(trifluoromethyl)phenyl Antiandrogen; nitro and CF₃ groups critical for activity .
4-Fluoroisobutyrylfentanyl 2-Methyl 4-Fluorophenyl-piperidinyl Opioid receptor agonist; piperidine moiety essential for activity .

Physicochemical Properties

Property This compound 2-Bromo Analog 3-Chloro Analog Flutamide
Molecular Weight (g/mol) 191.27 256.14 211.69 276.21
Formula C₁₂H₁₇NO C₁₁H₁₄BrNO C₁₁H₁₄ClNO C₁₁H₁₁F₃N₂O₃
Key Functional Groups Methyl, phenylethyl Bromo, phenylethyl Chloro, phenylethyl CF₃, nitro
  • Lipophilicity: The phenylethyl group in this compound increases logP compared to simpler amides.
  • Stereochemistry : The S-configuration in 2-bromo-N-[(1S)-1-phenylethyl]propanamide may influence receptor binding, though this remains uncharacterized for the target compound .

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